molecular formula C12H11NO4 B188525 4-Phthalimidobutyric acid CAS No. 3130-75-4

4-Phthalimidobutyric acid

Cat. No.: B188525
CAS No.: 3130-75-4
M. Wt: 233.22 g/mol
InChI Key: HMKSXJBFBVGLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phthalimidobutyric acid is an organic compound with the molecular formula C12H11NO4. It is a derivative of butyric acid, where the butyric acid moiety is linked to a phthalimide group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phthalimidobutyric acid can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with gamma-aminobutyric acid (GABA) in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Phthalimidobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Gamma-aminobutyric acid and phthalic acid.

    Reduction: The corresponding amine.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Phthalimidobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving gamma-aminobutyric acid.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-phthalimidobutyric acid involves its conversion to gamma-aminobutyric acid through hydrolysis. Gamma-aminobutyric acid is a neurotransmitter that plays a crucial role in the central nervous system by inhibiting neuronal excitability. The compound may also interact with other molecular targets and pathways, depending on its specific chemical modifications and applications .

Comparison with Similar Compounds

  • N-Phthalyl-gamma-aminobutyric acid
  • 4-Phenylbutyric acid
  • 4-Phthalimidobutyric acid derivatives

Comparison: this compound is unique due to its specific structure, which combines the properties of phthalimide and butyric acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKSXJBFBVGLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185231
Record name 4-Phthalimidobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3130-75-4
Record name 4-Phthalimidobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phthalimidobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phthalimidobutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phthalimidobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHTHALIMIDOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM63TY4C3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of phthalic anhydride (14.8 g, 100 mmole) and 4-aminobutyric acid (10.3 g, 100 mmole) in 150 mL of dry toluene was added triethylamine (1.3 mL, 9.3 mmole). The reaction mixture was heated to reflux in a flask equipped with a Dean Stark trap and condensor. After refluxing for 2.5 hours, the reaction solution was cooled in an ice bath which resulted in the formation of a white precipitate. The solid was isolated by filtration and washed with 5% HCl (3×80 mL) followed by cold water (2×70 mL). 4-Phthalimidobutyric acid was obtained as a white powder (16.8 g, 72%). m.p.: 118-118.6° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

2 g of gamma-aminobutyric acid is reacted with an equimolar amount (2.87 g) of phthalic anhydride by dry melting at 150° C. The reaction product is crystallized from ethanol/water (1/2) so yielding 4 g of gamma-phthalimidobutyric acid with melting point 120°-123° C. and 88% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of crushed phthalic anhydride (18.53 g, 0.125 mol) and 4-aminobutyric acid was heated for 30 minutes at 140° C. The reaction mixture was cooled, and resulting precipitate was recrystallized from methanol-water to give 26.26 g (yield 90%) of the titled compound.
Quantity
18.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

N-Carboethoxyphthalimide (10.96 g) was added in one portion to a vigorously stirred solution of 4-aminobutanoic acid (5.16 g) and sodium carbonate (5.35 g) in water (150 ml) at RT. The mixture was stirred until essentially all the solid material had dissolved (30 min), then it was filtered. The filtrate was acidified to pH1 with 6 N aqueous hydrochloric acid (ca. 22 ml) and the white precipitate was collected by filtration and washed thoroughly with water (150 ml). The solid was dried in air, then in vacuo to give the title compound as a colourless solid (7.35 g).
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phthalimidobutyric acid
Reactant of Route 2
Reactant of Route 2
4-Phthalimidobutyric acid
Reactant of Route 3
Reactant of Route 3
4-Phthalimidobutyric acid
Reactant of Route 4
4-Phthalimidobutyric acid
Reactant of Route 5
Reactant of Route 5
4-Phthalimidobutyric acid
Reactant of Route 6
Reactant of Route 6
4-Phthalimidobutyric acid
Customer
Q & A

Q1: What are the primary pharmacological activities investigated for 4-Phthalimidobutyric acid and its derivatives?

A1: Research primarily focuses on the anticonvulsant properties of this compound derivatives. Studies have explored their potential to protect against seizures induced by various methods, including subcutaneous metrazol (scMet) and maximal electroshock (MES) models [, ].

Q2: How does the structure of this compound derivatives relate to their anticonvulsant activity?

A2: Studies have shown that substituting the nitrogen atom of the amide group in this compound with various benzylamine derivatives influences the compounds' anticonvulsant activity [, ]. For instance, N-(4-Methoxybenzyl)-2-(4-phenylpiperazin-1-yl)-4-aminobutyric amide exhibited notable efficacy in both MES and scMet seizure models [].

Q3: What is the proposed mechanism of action for the anticonvulsant activity observed in some this compound derivatives?

A3: While the exact mechanism is still under investigation, research suggests a potential link between the anticonvulsant activity of certain derivatives and their interaction with voltage-sensitive calcium channels (VSCCs) []. Specifically, some derivatives demonstrated the ability to displace [3H]nitrendipine, a known VSCC ligand, from rat cortex binding sites []. This finding suggests that modulation of VSCC activity might contribute to the observed anticonvulsant effects.

Q4: Beyond anticonvulsant activity, have other pharmacological properties been explored for this compound derivatives?

A4: Yes, research has explored the antinociceptive (pain-relieving) properties of certain this compound derivatives [, ]. For example, benzamido-N-prop-2-ynyl-N-cyclopentyl-carboxamide, synthesized from this compound, exhibited significant antinociceptive activity in the acetic acid-induced writhing assay, comparable to indomethacin [].

Q5: Are there any studies investigating the potential toxicity of this compound or its derivatives?

A5: While the provided research papers mainly focus on synthesis and pharmacological evaluation, one study investigated the teratogenic activity of this compound []. Further research is necessary to fully elucidate the toxicological profile and potential long-term effects of this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.